Di-tert-butoxy(dibutyl)stannane

Description

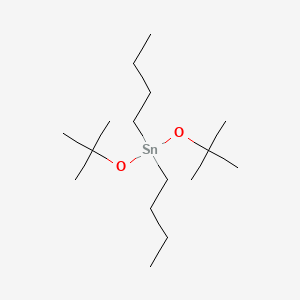

Di-tert-butoxy(dibutyl)stannane is an organotin compound characterized by two tert-butoxy (-O-tBu) and two butyl (-C₄H₉) groups bonded to a central tin atom. Organotin compounds are widely used in catalysis, polymer stabilization, and industrial synthesis, though their reactivity and toxicity vary significantly depending on substituents .

Properties

CAS No. |

3349-40-4 |

|---|---|

Molecular Formula |

C16H36O2Sn |

Molecular Weight |

379.2 g/mol |

IUPAC Name |

dibutyl-bis[(2-methylpropan-2-yl)oxy]stannane |

InChI |

InChI=1S/2C4H9O.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*1-3H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |

InChI Key |

KUUJVKYNNKFXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butoxy(dibutyl)stannane typically involves the reaction of dibutyltin dichloride with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:

Bu2SnCl2+2(CH3)3COH→Bu2Sn(OtBu)2+2HCl

In this reaction, dibutyltin dichloride reacts with tert-butyl alcohol, resulting in the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tin compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butoxy(dibutyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The tert-butoxy groups can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

Oxidation: Tin oxides and tert-butyl alcohol.

Reduction: Dibutyltin compounds and tert-butyl alcohol.

Substitution: Various organotin compounds depending on the substituent used.

Scientific Research Applications

Di-tert-butoxy(dibutyl)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.

Mechanism of Action

The mechanism of action of di-tert-butoxy(dibutyl)stannane involves the interaction of its tin center with various molecular targets. The tert-butoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic processes and complex formation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The tert-butoxy groups in Di-tert-butoxy(dibutyl)stannane impart steric bulk, which likely enhances thermal stability and reduces reactivity compared to tin compounds with smaller substituents. Below is a comparison with key analogs:

Reactivity and Stability

- Steric Effects : The tert-butoxy groups in this compound likely reduce its nucleophilicity compared to Dibutan-1-yl(dichloro)stannane, which has smaller, more electronegative Cl substituents .

- Solubility : Analogous uranium and zirconium dibutyl phosphate complexes exhibit moderate solubility in organic solvents (e.g., Amsco), implying similar behavior for this compound .

Industrial and Environmental Considerations

- Regulatory Status: Dibutan-1-yl(dichloro)stannane is explicitly prohibited in Marlex® polyethylene due to its corrosive nature, while fluorinated stannane polymers face scrutiny for environmental persistence . This compound may fall under broader organotin regulations.

- Handling Precautions : Dibutyltin hydride requires stringent safety measures (e.g., inert atmospheres), suggesting that this compound, though less reactive, may still necessitate protective protocols .

Research Findings and Data Gaps

- Synthesis Challenges: The steric bulk of tert-butoxy groups may complicate synthesis, as seen in analogous organotin compounds requiring specialized ligands or conditions.

- Environmental Impact: Fluorinated stannanes highlight the need to assess this compound’s biodegradability and toxicity, given organotins' historical ecological risks .

- Instrumentation : Advances in uranium detection via optical methods could be adapted to monitor tin compounds in industrial waste streams.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.